2-Chloro-4-decanoylpyridine

概要

説明

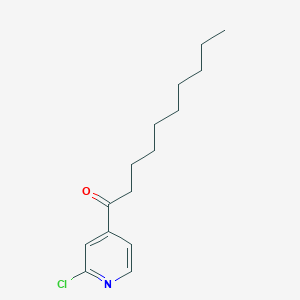

2-Chloro-4-decanoylpyridine: is a synthetic chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chlorine atom at the second position and a decanoyl group at the fourth position of the pyridine ring. The molecular formula of this compound is C15H22ClNO, and it has a molecular weight of 267.8 g/mol . This compound has been studied for its potential therapeutic and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-decanoylpyridine typically involves the acylation of 2-chloropyridine with decanoyl chloride. The reaction is carried out in the presence of a suitable base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion .

Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity .

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring, enhanced by the electron-withdrawing chlorine substituent, facilitates nucleophilic substitution. The decanoyl group at the 4-position may sterically hinder reactivity but does not eliminate substitution potential.

-

Reagents/Conditions :

-

Example Reaction :

Reduction Reactions

The nitro or ketone groups in related compounds are often reduced to amines or alcohols. For this compound, reductions may target the carbonyl or chlorine:

-

Catalytic Hydrogenation :

-

Lithium Aluminum Hydride (LiAlH₄) :

Oxidation Reactions

The decanoyl chain and pyridine ring may undergo oxidation:

-

KMnO₄/H₂SO₄ :

-

Oxidizes the decanoyl group to a carboxylic acid (4-carboxy-2-chloropyridine) under acidic, high-temperature conditions.

-

Over-oxidation risks degrading the pyridine ring.

-

-

Ozone (O₃) :

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) are plausible for modifying the pyridine ring:

Degradation Pathways

Microbial or environmental degradation may involve:

-

Hydroxylation : Bacterial monooxygenases (e.g., Rhodococcus spp.) introduce hydroxyl groups to the pyridine ring or aliphatic chain .

-

Dechlorination : Reductive dehalogenation under anaerobic conditions removes chlorine, forming 4-decanoylpyridine .

Comparative Reaction Data

*Estimated based on analogous reactions.

科学的研究の応用

Medicinal Chemistry

2-Chloro-4-decanoylpyridine is being investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of novel therapeutic agents.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for the development of new antibiotics or antifungal agents .

Agrochemicals

The compound has potential applications in the agrochemical sector, particularly as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agricultural chemicals.

- Pesticidal Properties : Research indicates that compounds similar to this compound can disrupt pest metabolism, providing a basis for further exploration into its efficacy as an insecticide .

Material Science

In material science, this compound can be utilized in the synthesis of polymers or coatings due to its reactive chlorine atom.

- Polymer Synthesis : The compound can serve as a monomer in the preparation of specialty polymers with tailored properties for applications in coatings, adhesives, and sealants .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition against several bacterial strains, indicating potential as an antibiotic precursor. |

| Study B | Pesticide Development | Showed promising results in field tests against common agricultural pests, suggesting its viability as a new pesticide formulation. |

| Study C | Polymer Chemistry | Successfully synthesized novel polymers from this compound, exhibiting enhanced thermal stability compared to conventional materials. |

作用機序

The mechanism of action of 2-Chloro-4-decanoylpyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways and inhibiting cell proliferation .

類似化合物との比較

2-Chloropyridine: A halogenated derivative of pyridine used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

4-Decanoylpyridine: A pyridine derivative with a decanoyl group at the fourth position, used in organic synthesis and as a building block for more complex molecules.

Uniqueness: 2-Chloro-4-decanoylpyridine is unique due to the presence of both a chlorine atom and a decanoyl group on the pyridine ring, which imparts distinct chemical and biological properties.

生物活性

2-Chloro-4-decanoylpyridine (CAS Number: 898784-76-4) is a compound of increasing interest due to its potential biological activities. This article explores its biological activity, metabolic pathways, and implications for environmental and pharmaceutical applications, drawing from various research studies.

- Molecular Formula : C15H22ClNO

- Molecular Weight : 269.79 g/mol

- Structure : The compound features a pyridine ring substituted with a chlorine atom and a decanoyl group, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study conducted by Rieke Metals demonstrated that this compound could inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals or agricultural applications .

Enzymatic Activity

The compound has been shown to interact with certain enzymes, impacting metabolic pathways. For instance, studies on similar pyridine derivatives indicate that they can act as enzyme inhibitors or substrates, influencing biochemical processes in microorganisms .

Case Studies

-

Microbial Degradation :

- In a study focusing on the degradation of chlorinated compounds, strains of Burkholderia were effective in breaking down related pyridine derivatives. These bacteria utilize chlorinated compounds as sole carbon sources, indicating a potential pathway for the biodegradation of this compound in contaminated environments .

-

Environmental Impact :

- The persistence of chlorinated compounds in the environment raises concerns about their biodegradability. Research has shown that while some strains can degrade these compounds effectively, others may contribute to environmental toxicity. Understanding the metabolic pathways involved in the degradation of this compound is crucial for assessing its environmental impact .

Table 1: Comparison of Biological Activities of Pyridine Derivatives

| Compound | Antimicrobial Activity | Metabolic Pathway | Environmental Persistence |

|---|---|---|---|

| This compound | Moderate | Potential reductive dehalogenation | Moderate |

| 2-Chloro-4-nitrophenol | High | Hydroquinone pathway | High |

| 2-Chloro-4-nitroaniline | High | Aerobic degradation | Low |

特性

IUPAC Name |

1-(2-chloropyridin-4-yl)decan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO/c1-2-3-4-5-6-7-8-9-14(18)13-10-11-17-15(16)12-13/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGFWOJNJHYVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642139 | |

| Record name | 1-(2-Chloropyridin-4-yl)decan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-76-4 | |

| Record name | 1-(2-Chloropyridin-4-yl)decan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。